molecular formula C7H8N4 B2948645 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine CAS No. 1798748-91-0

1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine

Cat. No.: B2948645
CAS No.: 1798748-91-0
M. Wt: 148.169
InChI Key: AVFRJVLZIQLFED-UHFFFAOYSA-N
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Description

1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its structural similarity to purine bases such as adenine and guanine .

Preparation Methods

The synthesis of 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine can be achieved through various synthetic routes. One common method involves the treatment of diphenylhydrazone and pyridine with iodine . Another approach includes the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . These methods highlight the versatility of the synthetic strategies available for producing this compound.

Chemical Reactions Analysis

1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine, glacial acetic acid, and 1,3-diketones . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with iodine typically yields monosubstituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine involves its interaction with molecular targets and pathways within the cell. Due to its structural similarity to purine bases, it can potentially interfere with DNA and RNA synthesis, leading to its anti-proliferative effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine can be compared with other similar compounds such as 1H-pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines . These compounds share a similar fused ring system but differ in their substitution patterns and biological activities.

Properties

IUPAC Name

1-methylpyrazolo[3,4-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-7-5(4-10-11)6(8)2-3-9-7/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNIAWBEIAVSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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